molecular formula C15H24O2Si B12554500 3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)prop-2-en-1-ol CAS No. 143692-99-3

3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)prop-2-en-1-ol

Cat. No.: B12554500
CAS No.: 143692-99-3
M. Wt: 264.43 g/mol
InChI Key: PCPHHMMSUYZESW-UHFFFAOYSA-N
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Description

3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)prop-2-en-1-ol is an organic compound that features a phenyl group substituted with a tert-butyl(dimethyl)silyl ether and a propenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)prop-2-en-1-ol typically involves the protection of phenolic hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like methylene chloride. The propenol group can be introduced through various methods, including the Wittig reaction or Horner-Wadsworth-Emmons olefination .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)prop-2-en-1-ol can undergo several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)prop-2-en-1-ol is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential in drug development and as a precursor to pharmacologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)prop-2-en-1-ol exerts its effects depends on its specific application. In organic synthesis, it acts as a protected phenol that can be selectively deprotected under mild conditions. The molecular targets and pathways involved vary based on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)prop-2-en-1-ol is unique due to its specific combination of a silyl-protected phenol and a propenol group, which provides versatility in synthetic applications. Its structure allows for selective reactions that can be tailored for the synthesis of complex molecules .

Properties

CAS No.

143692-99-3

Molecular Formula

C15H24O2Si

Molecular Weight

264.43 g/mol

IUPAC Name

3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]prop-2-en-1-ol

InChI

InChI=1S/C15H24O2Si/c1-15(2,3)18(4,5)17-14-10-8-13(9-11-14)7-6-12-16/h6-11,16H,12H2,1-5H3

InChI Key

PCPHHMMSUYZESW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C=CCO

Origin of Product

United States

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